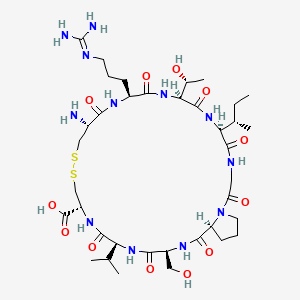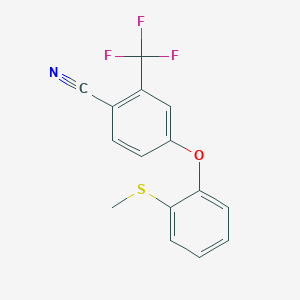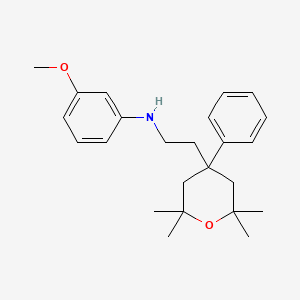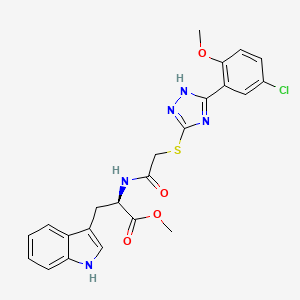![molecular formula C36H46ClN3O3 B12385126 (2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK3839919A is a potent allosteric inhibitor of the human immunodeficiency virus type 1 integrase enzyme. This compound has garnered significant attention due to its novel mechanism of action, which involves binding to a unique site on the integrase enzyme, thereby preventing the integration of viral DNA into the host genome. This makes GSK3839919A a promising candidate for the treatment of human immunodeficiency virus infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GSK3839919A involves several key steps. One efficient method includes the synthesis of (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate in only five steps compared to the original thirteen-step synthesis . This streamlined process involves strategic modifications to the chemical structure to enhance the efficiency and yield of the final product.
Industrial Production Methods: For industrial-scale production, the process development includes the optimization of two palladium-catalyzed reactions and the isolation of the active pharmaceutical ingredient without the formation of salts. This method ensures a high-purity product suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: GSK3839919A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of GSK3839919A include palladium catalysts, bromine, and tert-butoxyacetate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed: The major products formed from the reactions involving GSK3839919A include various substituted derivatives, which can be further optimized for enhanced biological activity and reduced toxicity .
科学研究应用
GSK3839919A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying allosteric inhibition mechanisms. In biology and medicine, GSK3839919A is used in preclinical studies to evaluate its efficacy as an anti-human immunodeficiency virus agent. Its unique mechanism of action makes it a valuable tool for understanding the integration process of viral DNA into the host genome .
作用机制
GSK3839919A exerts its effects by binding to a unique allosteric site on the human immunodeficiency virus type 1 integrase enzyme. This binding prevents the integrase from facilitating the integration of viral DNA into the host genome, thereby inhibiting viral replication. The molecular targets involved include the integrase enzyme and specific binding sites that are critical for its function .
相似化合物的比较
Similar Compounds: Similar compounds to GSK3839919A include other allosteric inhibitors of the human immunodeficiency virus type 1 integrase enzyme, such as BI 224436 and GS-9822. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities .
Uniqueness: What sets GSK3839919A apart from other similar compounds is its high potency and low clearance rate, making it a more effective and longer-lasting inhibitor. Additionally, the streamlined synthesis process enhances its feasibility for large-scale production .
属性
分子式 |
C36H46ClN3O3 |
|---|---|
分子量 |
604.2 g/mol |
IUPAC 名称 |
(2S)-2-[5-[2-[(2-chloro-6-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl]-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H46ClN3O3/c1-23-9-8-10-30(37)29(23)22-39-16-13-25-19-26(11-12-27(25)21-39)28-20-38-24(2)31(33(34(41)42)43-35(3,4)5)32(28)40-17-14-36(6,7)15-18-40/h8-12,19-20,33H,13-18,21-22H2,1-7H3,(H,41,42)/t33-/m0/s1 |
InChI 键 |
KETKYQCQNXUIQX-XIFFEERXSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)[C@@H](C(=O)O)OC(C)(C)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)C(C(=O)O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


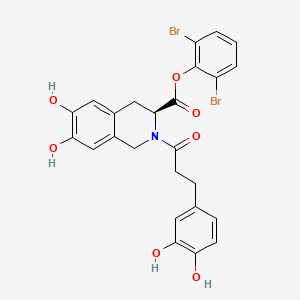
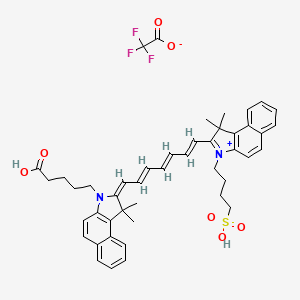
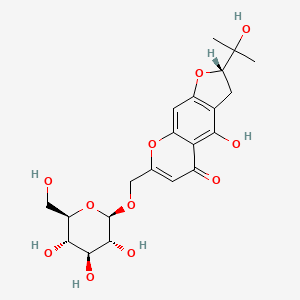
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
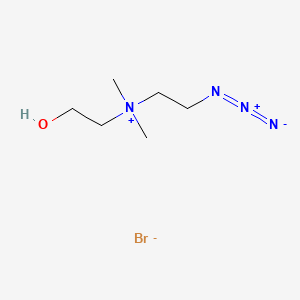
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
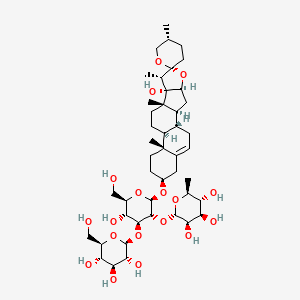
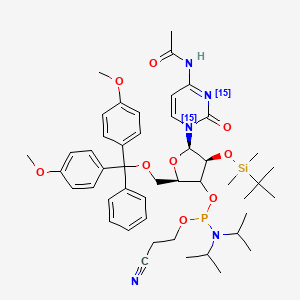
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
